molecular formula C13H22O B12072488 (E)-2-(2-Octenyl)cyclopentanone CAS No. 98314-98-8

(E)-2-(2-Octenyl)cyclopentanone

Cat. No.: B12072488
CAS No.: 98314-98-8
M. Wt: 194.31 g/mol
InChI Key: QHEUOYOHVATZEB-VOTSOKGWSA-N
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Description

(E)-2-(2-Octenyl)cyclopentanone is an organic compound belonging to the class of cyclic ketones. It is characterized by a cyclopentanone ring substituted with an octenyl group at the second position. This compound is known for its fatty, fruity, and green taste, making it significant in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Octenyl)cyclopentanone typically involves the reaction of cyclopentanone with an appropriate octenyl precursor under controlled conditions. One common method is the aldol condensation reaction, where cyclopentanone reacts with octenal in the presence of a base catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Octenyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The octenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound.

Scientific Research Applications

(E)-2-(2-Octenyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(2-Octenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence biochemical pathways, leading to various physiological effects. For example, it may interact with receptors in the olfactory system, contributing to its role in flavors and fragrances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.

Properties

CAS No.

98314-98-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-[(E)-oct-2-enyl]cyclopentan-1-one

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3/b7-6+

InChI Key

QHEUOYOHVATZEB-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/CC1CCCC1=O

Canonical SMILES

CCCCCC=CCC1CCCC1=O

density

0.880-0.900

physical_description

Colourless liquid;  peachy jasmine character

solubility

insoluble in water;  soluble in hexane and fats
Miscible at room temperature (in ethanol)

Origin of Product

United States

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